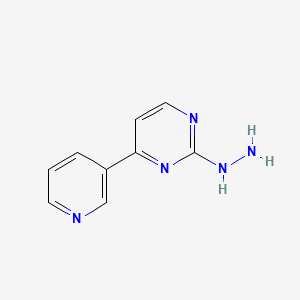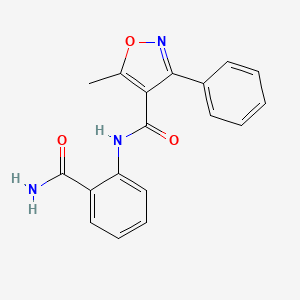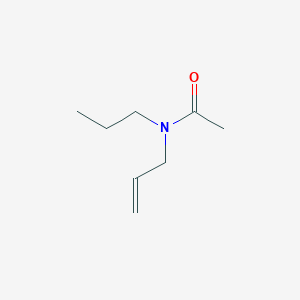
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide, also known as FIIN-4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIIN-4 is a kinase inhibitor that targets the fibroblast growth factor receptor (FGFR) family of proteins. FGFRs are involved in a variety of cellular processes, including cell growth, differentiation, and survival. Aberrant activation of FGFRs has been implicated in the development and progression of various types of cancer, making them attractive targets for cancer therapy.
作用机制
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide works by binding to the ATP-binding pocket of FGFRs, preventing the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting FGFR activity, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide induces cell death in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide has been shown to have minimal off-target effects, making it a selective inhibitor of FGFRs. In addition to its anti-cancer effects, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide has also been shown to have potential therapeutic applications in other diseases, such as pulmonary arterial hypertension and liver fibrosis.
实验室实验的优点和局限性
One of the main advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide in scientific research is its high specificity and potency for FGFRs. This makes it an ideal tool for studying the role of FGFRs in cancer and other diseases. However, one limitation of using N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide. One area of interest is the development of novel N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide analogs with improved pharmacokinetic properties and efficacy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide treatment. Finally, further studies are needed to determine the long-term safety and efficacy of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide in humans, and to explore its potential applications in other diseases beyond cancer.
合成方法
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide involves a multi-step process that begins with the preparation of the indole starting material. The indole is then reacted with furan-2-carboxylic acid to form the indole-furan intermediate. This intermediate is then coupled with the isoxazole and sulfonamide groups to form the final product, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide. The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide has been extensively studied in preclinical models of cancer and has shown promising results. Studies have shown that N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide inhibits the growth of cancer cells in vitro and in vivo, and can sensitize cancer cells to chemotherapy and radiation therapy. N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide has also been shown to be effective in overcoming resistance to other FGFR inhibitors, making it a potential second-line therapy for patients who do not respond to first-line treatments.
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11-17(12(2)26-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-25-16/h3-6,9-10,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFIIRYVWBJDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)
![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)


![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2791101.png)
![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)
![4-Cyclobutoxythieno[2,3-d]pyrimidine](/img/structure/B2791104.png)



![7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2791111.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)